molecular formula C12H13NO4 B8079995 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione CAS No. 103491-32-3

2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione

Cat. No.: B8079995
CAS No.: 103491-32-3
M. Wt: 235.24 g/mol
InChI Key: JNUZKTIJNKJCSQ-UHFFFAOYSA-N
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Description

2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione is a derivative of isoindole-1,3-dione, a compound known for its significant biological and pharmaceutical properties. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are prevalent in various natural products and synthetic compounds. These derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of microwave irradiation are some of the methods used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound modulates the activity of certain enzymes and receptors, leading to its biological effects. For instance, it has been shown to interact with the dopamine receptor D2, suggesting potential antipsychotic properties. Additionally, it inhibits the aggregation of β-amyloid proteins, indicating a possible role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

    Phthalimide: A basic isoindole-1,3-dione derivative with analgesic properties.

    N-Substituted isoindole-1,3-dione: These derivatives have varied biological activities, including antipsychotic and anti-inflammatory effects.

    Isoindoline-1,3-dione: Known for its role in the synthesis of bioactive molecules.

Uniqueness: 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and methylethoxy groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(2-methoxypropan-2-yloxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2,16-3)17-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUZKTIJNKJCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205250
Record name 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103491-32-3
Record name 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103491-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20 g (123 mmol) of N-hydroxyphthalimide in 360 ml of CH3CN, 26.42 ml (276 mmol) of 2-methoxypropene and 42.36 mg (0.246 mmol) of anhydrous p-toluenesulfonic acid are added in portions at r.t. After stirring for 1 h, the mixture is diluted with 25 ml of sat. NaHCO3 and concentrated under reduced pressure. The residue is extracted with EtOAc and the organic layer is washed with H2O and brine, dried over MgSO4 and concentrated under reduced pressure to give 21.84 g of 2-(1-methoxy-1-methyl-ethoxy)isoindole-1,3-dione as a white solid; NMR (CDCl3): 1.57 (s, 6H), 3.61 (s, 3H), 7.75 (dd, 2H, J=5.56 Hz, J=3.0 Hz), 7.83 (dd, 2H, J=5.56 Hz, J=3.0 Hz).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.42 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
42.36 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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